ProTx-II-Biotin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ProTx-II (Protoxin-II) is a toxin that was originally isolated from Thrixopelma pruriens (Peruvian green velvet tarantula).ProTx-II inhibits both tetrodotoxin-sensitive and tetrodotoxin-resistant channels. ProTx-II inhibits activation by shifting the voltage-dependence of channel activation to more positive potentials. ProTx-II potently inhibits all sodium channel subtypes tested (Nav1.2/SCN2A, Nav1.5/SCN5A, Nav1.7/SCN9A, and Nav1.8/SCN10A). It is approximately 15-fold more potent on Nav1.7/SCN9A than on Nav1.5/SCN5A channels and acts on Cav3.1/CACNA1G and interacts more weakly with the related T-Type channel Cav3.2/CACNA1H but potently inhibits the L-type calcium channel Cav1.2/CACNA1C. ProTx-II also binds to phospholipids. ProTx-II, a selective inhibitor of Nav1.7 sodium channels, blocks action potential propagation in nociceptors.

Scientific Research Applications

1. Cancer Therapy Enhancement

ProTx-II-Biotin, when employed in a targeted delivery system as Biotin-ss-CPT, shows a promising avenue for enhancing the efficacy of cancer therapy. This system, comprising a cancer-targeted moiety (biotin), a cleavable disulfide linker, and the active drug CPT, exhibits potent effects on cancer cell migration and apoptosis. The biotinylation and bioresponsive functionalization of anticancer drugs, as demonstrated by this system, are poised to be instrumental in the development of next-generation cancer therapeutics, offering heightened targeting effects, improved biocompatibility, and reduced toxic side effects (Liang et al., 2018).

2. Targeted Drug Delivery

This compound is integral in the development of targeted drug delivery systems. Specifically, biotin molecules have been used as targeting moieties in such systems against tumors. For instance, a study utilized human serum albumin (HSA) as a carrier where methotrexate (MTX) molecules were conjugated to HSA, and biotin molecules were then attached to the surface of MTX-HSA nanoparticles. These biotin-targeted MTX-HSA nanoparticles demonstrated stronger antitumor activity compared to non-targeted counterparts, significantly reducing tumor volume and improving the survival rate of tumor-bearing mice (Taheri et al., 2011).

3. Interaction with Voltage-gated Sodium Channels

ProTx-II, a component of this compound, interacts with lipid membranes, which is a prerequisite for its inhibition of the human voltage-gated sodium channel NaV1.7. This channel is reported to be involved in nociception, and ProTx-II's inhibitory action is attributed to its binding to the membrane-embedded voltage sensor domain of hNaV1.7. The study suggests a model where ProTx-II's hydrophobic surface anchors the molecule at the cell surface, optimizing its interaction with the voltage sensor domain and highlighting its potential as a pain therapeutic (Henriques et al., 2016).

4. Modulation of Sodium Channel Gating

Further elucidating ProTx-II's interaction with sodium channels, research indicates that ProTx-II impedes the movement of sodium channel voltage sensors and reduces maximum activation of sodium conductance. This toxin's mechanism involves binding to the extracellular end of the S4 voltage sensors of ion channels, thus trapping the domain II voltage sensor in its resting state and inhibiting channel activation. This offers insights into the molecular workings of voltage-gated sodium channels and the potential therapeutic applications of ProTx-II in conditions like hypertension (Sokolov et al., 2008).

Properties

Molecular Formula |

C178H254N48O43S9 |

|---|---|

Molecular Weight |

4052.74 Da |

Appearance |

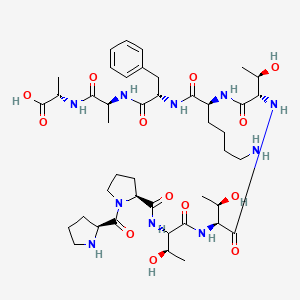

White lyophilized solidPurity rate: > 95 %AA sequence: Biotin-Tyr-Cys2-Gln-Lys-Trp-Met-Trp-Thr-Cys9-Asp-Ser-Glu-Arg-Lys-Cys15-Cys16-Glu-Gly-Met-Val-Cys21-Arg-Leu-Trp-Cys25-Lys-Lys-Lys-Leu-Trp-OHDisulfide bonds: Cys2-Cys16, Cys9-Cys21 and Cys15-Cys25Length (aa): 30 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.